molecular formula C18H22O3 B5173791 1-ethoxy-3-[3-(4-methylphenoxy)propoxy]benzene

1-ethoxy-3-[3-(4-methylphenoxy)propoxy]benzene

Cat. No. B5173791
M. Wt: 286.4 g/mol
InChI Key: XNYDQKUZVYWLMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxy-3-[3-(4-methylphenoxy)propoxy]benzene is a chemical compound that belongs to the family of benzene derivatives. It is a white crystalline powder with a molecular formula of C22H26O3 and a molecular weight of 338.44 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The exact mechanism of action of 1-ethoxy-3-[3-(4-methylphenoxy)propoxy]benzene is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 1-ethoxy-3-[3-(4-methylphenoxy)propoxy]benzene can significantly reduce inflammation and pain in various animal models. It has also been shown to have a good safety profile and low toxicity, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-ethoxy-3-[3-(4-methylphenoxy)propoxy]benzene in lab experiments is its high potency and specificity. It can be used at low concentrations to achieve significant effects, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several potential future directions for research on 1-ethoxy-3-[3-(4-methylphenoxy)propoxy]benzene. One area of interest is the development of new drugs based on this compound for the treatment of inflammatory and pain-related disorders. Another potential direction is the investigation of the compound's effects on other physiological processes, such as wound healing and tissue regeneration. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.

Synthesis Methods

The synthesis of 1-ethoxy-3-[3-(4-methylphenoxy)propoxy]benzene is a multi-step process that involves the reaction of several reagents. One of the most commonly used methods for synthesizing this compound is the Williamson ether synthesis. In this method, 1-bromo-3-[3-(4-methylphenoxy)propoxy]benzene is reacted with sodium ethoxide in ethanol to produce 1-ethoxy-3-[3-(4-methylphenoxy)propoxy]benzene.

Scientific Research Applications

1-Ethoxy-3-[3-(4-methylphenoxy)propoxy]benzene has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess significant anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various inflammatory and pain-related disorders.

properties

IUPAC Name

1-ethoxy-3-[3-(4-methylphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-3-19-17-6-4-7-18(14-17)21-13-5-12-20-16-10-8-15(2)9-11-16/h4,6-11,14H,3,5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYDQKUZVYWLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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